molecular formula C12H16ClN3O B2791695 N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide CAS No. 252578-46-4

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B2791695
CAS No.: 252578-46-4
M. Wt: 253.73
InChI Key: WOMXPFICXRGWHL-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide is a chemical compound that features a piperidine ring substituted with a chloropyridine group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 5-chloropyridine-2-amine with 4-piperidone, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)piperidin-4-ylacetamide
  • N-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide
  • N-(piperidine-4-yl)benzamide

Uniqueness

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the chloropyridine moiety, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMXPFICXRGWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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